molecular formula C11H6ClF2N3O B1374978 3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide CAS No. 931105-81-6

3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide

Cat. No. B1374978
CAS RN: 931105-81-6
M. Wt: 269.63 g/mol
InChI Key: CUJSRBPRBXLZRP-UHFFFAOYSA-N
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Description

“3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide” is a chemical compound with the molecular formula C11H6ClF2N3O . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives possess almost all types of pharmacological activities and are present in pharmacological agents of diverse therapeutic categories .


Synthesis Analysis

The synthesis of “this compound” involves aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines . This process yields a series of 3-benzylaminopyrazine-2-carboxamides . The reactions are typically stopped after 15 hours and their progress is checked using thin-layer chromatography .

Scientific Research Applications

Antimycobacterial Activity

3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide and its analogues have been extensively studied for their antimycobacterial properties. One of the key findings is the high activity of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. This activity is often associated with certain structural features of the compound, such as the presence of chlorine and fluorine atoms, which appear to enhance its antimycobacterial effectiveness (Doležal et al., 2010).

Antifungal Effects

In addition to their antimycobacterial properties, these compounds have also shown significant antifungal effects. Studies indicate a strong inhibitory action against various fungal strains, including Trichophyton mentagrophytes. The antifungal activity is believed to be influenced by the specific structural modifications of the pyrazine-2-carboxamide molecule (Doležal et al., 2012).

Photosynthetic Inhibition

Inhibitory Effect on Photosynthesis

Interestingly, these compounds have also been found to inhibit photosynthetic electron transport in plants, specifically in spinach chloroplasts. This effect is linked to the chloro and fluoro substituents in the compound, which interact with the photosynthetic machinery, leading to the inhibition of photosynthesis (Servusová et al., 2012).

Molecular Docking Studies

Interaction with Biological Targets

Molecular docking studies have been conducted to understand how these compounds interact with biological targets. The results suggest potential binding interactions with key proteins involved in microbial metabolism and survival, highlighting the molecular basis for their antimicrobial effects (Patil et al., 2021).

Mechanism of Action

While the exact mechanism of action for “3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide” is not specified in the search results, pyrazole derivatives are known to have diverse pharmacological properties . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

properties

IUPAC Name

3-chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF2N3O/c12-10-9(15-3-4-16-10)11(18)17-8-2-1-6(13)5-7(8)14/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJSRBPRBXLZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 3-chloropyrazine-2-carboxylic acid (Tyger Scientific, 500 mg, 3.15 mmol) in methylene chloride (30 mL) and DMF (0.1 mL) was added oxalyl chloride (593 mg, 4.7 mmol). After stirring 30 min the reaction mixture was concentrated in vacuo. The residue was taken up in acetonitrile (12 mL) and was treated with triethylamine (920 mg, 9.1 mmol) and 2,4-difluoroaniline (430 mg, 3.3 mmol) and stirred 30 min. The reaction mixture was partitioned between ethyl acetate and brine. The organic layer was washed with brine, dried over anhydrous MgSO4, and then concentrated in vacuo. The resulting solid was recrystallized (ethyl acetate/hexanes) to give the amide (455 mg, 53%) as a solid. MS(ESI+) m/z 270 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
593 mg
Type
reactant
Reaction Step Two
Quantity
920 mg
Type
reactant
Reaction Step Three
Quantity
430 mg
Type
reactant
Reaction Step Three
Name
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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